(S)-Darifenacin Nitrile-d4
Description
Properties
Molecular Formula |
C₂₈H₂₄D₄N₂O |
|---|---|
Molecular Weight |
412.56 |
Synonyms |
(S)-2-[1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl-d4]-3-pyrrolidinyl]-2,2-diphenylacetonitrile; (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidin |
Origin of Product |
United States |
Synthetic Methodologies and Deuterium Incorporation Strategies for S Darifenacin Nitrile D4
Precursors and Synthetic Pathways to the (S)-Darifenacin Nitrile Scaffold
The construction of the (S)-Darifenacin Nitrile scaffold, chemically known as (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetonitrile, is a multi-step process that hinges on the assembly of key precursors. synzeal.comncats.io The core structure is typically formed by connecting a chiral (S)-pyrrolidine derivative with a diphenylacetonitrile (B117805) moiety and a 2,3-dihydrobenzofuran (B1216630) side chain.
One common synthetic route involves the N-alkylation of an appropriate (S)-pyrrolidine intermediate with a 5-(2-haloethyl)-2,3-dihydrobenzofuran. newdrugapprovals.org For instance, (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetonitrile can be reacted with 5-(2-bromoethyl)-2,3-dihydrobenzofuran (B22562) to yield the final nitrile scaffold. newdrugapprovals.orggoogle.com The synthesis of the key intermediate, (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetonitrile, often starts from an enantiomerically pure pyrrolidine (B122466) precursor, such as 3-(S)-hydroxypyrrolidine. google.com This precursor undergoes reactions to introduce the diphenylacetonitrile group at the 3-position, a critical step that establishes one of the key structural components of the molecule.
Chiral Resolution Techniques for Enantiomeric Purity
Achieving the correct stereochemistry at the C3 position of the pyrrolidine ring is paramount for the biological activity of darifenacin-related compounds. nih.gov When a synthetic route produces a racemic mixture of the pyrrolidine precursor, chiral resolution is necessary to isolate the desired (S)-enantiomer. wikipedia.org
One of the most established methods for chiral resolution is the formation of diastereomeric salts. wikipedia.orgardena.com This technique involves reacting the racemic amine (the pyrrolidine derivative) with a chiral acid, known as a resolving agent. This reaction creates a pair of diastereomeric salts with different physical properties, such as solubility.
Common Chiral Resolving Agents for Amines:
| Resolving Agent | Type |
|---|---|
| Tartaric Acid | Chiral Dicarboxylic Acid |
| Mandelic Acid | Chiral α-Hydroxy Acid |
| Camphorsulfonic Acid | Chiral Sulfonic Acid |
The difference in solubility allows for the separation of one diastereomer through fractional crystallization. wikipedia.org After isolation, the desired enantiomer is liberated from the chiral auxiliary by treatment with a base, yielding the enantiomerically pure (S)-pyrrolidine precursor. While effective, this method's primary drawback is that the theoretical maximum yield for the desired enantiomer is 50% of the starting racemic mixture. wikipedia.org Other techniques like preferential crystallization, where a seed crystal of the desired enantiomer induces its crystallization from a supersaturated solution of the racemate, can also be employed. wikipedia.org
Stereoselective Synthetic Routes to (S)-Pyrrolidine Derivatives
To circumvent the inherent 50% yield limitation of classical resolution, stereoselective synthesis methods are often preferred for creating the chiral pyrrolidine core. ardena.comnih.gov These routes aim to produce the (S)-enantiomer directly, thus being more atom-economical.
A common strategy is to start with a molecule from the "chiral pool," which are abundant, inexpensive, and enantiomerically pure natural products. For pyrrolidine derivatives, L-proline or L-hydroxyproline are frequent starting materials. mdpi.com These precursors already possess the desired stereochemistry, which is then carried through a series of chemical transformations to arrive at the target (S)-pyrrolidine derivative needed for the synthesis of (S)-Darifenacin Nitrile.
Alternatively, asymmetric catalysis can be employed to create the chiral center. For example, asymmetric hydrogenation or cyclization reactions of achiral precursors using a chiral catalyst can produce the desired (S)-pyrrolidine derivative with high enantiomeric excess. mdpi.comnih.gov These methods are highly efficient and are central to modern pharmaceutical manufacturing.
Techniques for Site-Specific Deuterium (B1214612) Incorporation
Introducing deuterium at specific positions within the (S)-Darifenacin Nitrile scaffold is crucial for its function as an internal standard or for metabolic studies. The choice of deuteration strategy depends on the desired location of the deuterium atoms, the stability of the molecule to the required reaction conditions, and the availability of deuterated starting materials. brightspec.com
Hydrogen-Deuterium Exchange Reactions
Hydrogen-Deuterium (H-D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org This is often accomplished using a deuterium source like deuterium oxide (D₂O), typically under acidic, basic, or metal-catalyzed conditions. wikipedia.orgmdpi.com
For the (S)-Darifenacin Nitrile structure, certain protons are more susceptible to exchange than others. The acidity of α-hydrogens (protons on carbons adjacent to an electron-withdrawing group) makes them prime candidates for deuteration via H-D exchange. libretexts.org
Potential Sites for H-D Exchange in (S)-Darifenacin Nitrile:
| Position | Justification for Exchange | Typical Conditions |
|---|---|---|
| Cα to Nitrile Group | The proton at the 3-position of the pyrrolidine ring is activated by the adjacent nitrile and phenyl groups. | Base-catalyzed (e.g., NaOD in D₂O) |
| Benzylic Positions | Protons on carbons adjacent to the phenyl rings or the benzofuran (B130515) ring system. | Metal-catalyzed (e.g., Pd, Pt) or under more forcing acidic/basic conditions. researcher.life |
The reaction is an equilibrium process, so an excess of the deuterium source is used to drive the reaction toward the deuterated product. wikipedia.org While direct, a key challenge is controlling the selectivity to avoid unwanted deuterium incorporation at other sites and ensuring that the stereocenter remains intact.
Deuterated Reagents and Building Blocks in Multi-step Synthesis
An alternative and often more precise method for site-specific deuteration is to use deuterated building blocks in the synthetic pathway. nih.govnih.gov Instead of introducing deuterium at the end of the synthesis, a starting material that already contains deuterium at the desired position is used. This approach provides excellent control over the location and number of deuterium atoms incorporated. beilstein-archives.orgresearchgate.net
For the synthesis of (S)-Darifenacin Nitrile-d4, several strategies using deuterated reagents could be envisioned:
Using Deuterated Diphenylacetonitrile: Starting the synthesis with a diphenylacetonitrile-dₓ derivative would place the deuterium atoms on the phenyl rings.
Using a Deuterated Pyrrolidine Precursor: A stereoselective synthesis of the (S)-pyrrolidine ring could incorporate deuterium at non-labile positions.
Using a Deuterated Side Chain: The 5-(2-bromoethyl)-2,3-dihydrobenzofuran could be synthesized using deuterated starting materials, for example, to place the four deuterium atoms on the ethyl linker (d4). This is a common strategy for preparing d4-labeled internal standards for bioanalytical studies. For instance, reduction of a corresponding carboxylic acid or ester precursor with a powerful deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) could install deuterium on the ethyl chain. nih.gov
This building block approach avoids exposing the final complex molecule to potentially harsh H-D exchange conditions and provides unambiguous labeling. researchgate.net
Optimization of Deuteration Efficiency and Isotopic Purity in Research Synthesis
The goal of synthesizing a deuterated standard is to achieve high isotopic purity, meaning a very high percentage of the molecules contain the desired number of deuterium atoms at the correct locations. Optimizing the synthesis is critical to maximize deuteration efficiency and minimize the presence of unlabeled or partially labeled species. mdpi.comresearchgate.net
Optimization involves several key aspects:
Reaction Conditions: For H-D exchange, this includes optimizing the catalyst, temperature, reaction time, and the molar excess of the deuterium source to maximize incorporation without causing degradation or side reactions. mdpi.com For building block approaches, it involves ensuring that no deuterium is lost during subsequent synthetic steps (H-D scrambling).
Purification: Chromatographic purification steps must be carefully developed to separate the final deuterated product from any non-deuterated starting materials or impurities.
Analytical Verification: Confirmation of the final product's identity, isotopic enrichment, and purity is essential. A combination of analytical techniques is typically employed. rsc.org
Analytical Techniques for Isotopic Purity Assessment:
| Technique | Information Provided |
|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Provides the exact mass of the molecule, confirming the number of deuterium atoms incorporated. The isotopic distribution pattern is used to calculate the percentage of isotopic enrichment. rsc.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR is used to confirm the location of deuterium by observing the disappearance or reduction of a proton signal at a specific position. ²H (Deuterium) NMR can be used to directly observe the deuterium signals. rsc.org |
By carefully controlling the synthetic route and rigorously analyzing the final product, researchers can produce this compound with the high isotopic purity required for its intended applications. acs.org
Advanced Analytical Characterization and Quantification Methods for Research
Spectroscopic Techniques for Structural Elucidation and Isotopic Purity Assessment
Spectroscopic methods provide detailed information at the molecular level, making them ideal for the characterization of deuterated compounds.
High-Resolution NMR spectroscopy is a premier, non-destructive technique for unequivocally determining the location of deuterium (B1214612) atoms and quantifying the level of isotopic enrichment. While ¹H NMR can quantify deuterium incorporation by observing the reduction in signal intensity at specific positions, ¹³C NMR offers a more direct and precise method for analysis. nih.gov
Table 1: Illustrative ¹³C NMR Isotope Shifts for a Quaternary Carbon in (S)-Darifenacin Nitrile-d4 Hypothetical data based on typical deuterium-induced shifts.
| Isotopologue | Description | Hypothetical Chemical Shift (ppm) | Isotope Shift (Δδ, ppb) | Relative Abundance (%) |
|---|---|---|---|---|
| d0 | Non-deuterated | 140.000 | 0 (Reference) | <1% |
| d1 | Mono-deuterated | 139.999 | -10 | <2% |
| d2 | Di-deuterated | 139.998 | -20 | <5% |
| d3 | Tri-deuterated | 139.997 | -30 | ~10% |
| d4 | Tetra-deuterated | 139.996 | -40 | >80% |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, detects the vibrational modes of a molecule. The substitution of a hydrogen atom (¹H) with a heavier deuterium atom (²H) increases the reduced mass of the corresponding bond (e.g., C-D vs. C-H). This mass difference leads to a predictable decrease in the vibrational frequency of stretching and bending modes involving the deuterium atom.
For this compound, the most significant changes in the IR and Raman spectra compared to its non-deuterated analogue would be observed in the C-D stretching region, which appears at a lower wavenumber (typically ~2100-2300 cm⁻¹) than the C-H stretching region (~2800-3000 cm⁻¹). While the nitrile (C≡N) stretching frequency is a prominent feature in the spectra of these compounds, its position may also be subtly influenced by the electronic effects of deuteration elsewhere in the molecule. nih.gov These spectral shifts serve as a qualitative confirmation of deuterium incorporation.
Table 2: Comparison of Key Vibrational Frequencies for (S)-Darifenacin Nitrile and its d4 Analogue Illustrative data showing expected shifts upon deuteration.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) - Non-Deuterated | Expected Wavenumber (cm⁻¹) - d4 Labeled | Effect of Deuteration |
|---|---|---|---|
| Aromatic C-H Stretch | ~3050 | ~3050 | No significant change |
| Aliphatic C-H Stretch | ~2950 | Not applicable | Signal replaced by C-D stretch |
| Aliphatic C-D Stretch | Not applicable | ~2200 | New signal appears at lower frequency |
| Nitrile (C≡N) Stretch | ~2230 | ~2228 | Minor shift due to indirect electronic effects |
Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, as it directly measures the mass-to-charge ratio (m/z) of ions. It provides definitive confirmation of successful deuteration and allows for the assessment of isotopic enrichment.
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure m/z values with extremely high accuracy and precision, typically to within a few parts per million (ppm). nih.govwaters.com This capability allows for the unambiguous determination of a compound's elemental formula from its measured accurate mass. nih.gov For this compound, HRMS can readily distinguish the deuterated molecule from its unlabeled counterpart and from any potential isobaric impurities (different compounds with the same nominal mass). nih.gov The measured mass provides clear evidence of the incorporation of four deuterium atoms.
Table 3: Accurate Mass Comparison of (S)-Darifenacin Nitrile and this compound
| Compound | Elemental Formula | Calculated Monoisotopic Mass (Da) | Measured Mass by HRMS (Da) |
|---|---|---|---|
| (S)-Darifenacin Nitrile | C₂₇H₂₈N₂O | 408.2202 | ~408.2205 |
| This compound | C₂₇H₂₄D₄N₂O | 412.2453 | ~412.2456 |
Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govresearchgate.net In a typical LC-MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 413.2) is isolated and fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern is then compared to that of the non-deuterated standard ([M+H]⁺, m/z 409.2).
The mass shifts observed in the product ions can help to confirm the location of the deuterium labels within the molecular structure. For instance, if a fragment retains all four deuterium atoms, its m/z value will be four units higher than the corresponding fragment from the unlabeled compound. This analysis is crucial for confirming that the isotopic labels are stable and located on a specific, structurally relevant part of the molecule. researchgate.net
Table 4: Precursor and Product Ions for Darifenacin (B195073) and its d4 Analogue in MS/MS Analysis Data derived from analysis of Darifenacin and Darifenacin-d4 (B12395240). researchgate.net
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion (m/z) | Mass Shift (Da) |
|---|---|---|---|
| Darifenacin | 427.3 | 147.3 | N/A |
| Darifenacin-d4 | 431.4 | 151.2 | +4.1 (Precursor), +3.9 (Product) |
Note: The table reflects data for Darifenacin and its d4 analogue, which serves as a close proxy for the expected behavior of the nitrile derivative.
Mass Spectrometry (MS) for Accurate Mass Determination and Isotopic Enrichment
Chromatographic Techniques for Separation and Research Quantitation
Chromatographic techniques are essential for separating this compound from impurities, starting materials, and other related substances, as well as for its accurate quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods employed. researchgate.net
These techniques utilize a stationary phase (e.g., a C18 column) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and an aqueous buffer) to achieve separation based on the analyte's physicochemical properties. researchgate.netresearchgate.net When coupled with a mass spectrometer (LC-MS), the method provides exceptional selectivity and sensitivity for quantification. In many research applications, particularly pharmacokinetic studies, the deuterated standard (this compound) is used as an ideal internal standard for the accurate quantification of the non-deuterated, or "light," compound. researchgate.net The co-elution of the labeled and unlabeled compounds, combined with their distinct detection by MS, allows for precise correction of any variability during sample preparation and analysis.
Table 5: Typical Chromatographic Conditions for the Analysis of Darifenacin Compounds Compiled from representative HPLC/UPLC methods. researchgate.netresearchgate.net
| Parameter | Typical Conditions |
|---|---|
| Instrument | HPLC or UPLC system coupled to a UV or Mass Spectrometry detector |
| Column | Reversed-phase C18 (e.g., Acquity UPLC BEH C18, Zorbax SB C18) researchgate.netresearchgate.net |
| Mobile Phase | Acetonitrile and/or Methanol with an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, dilute HClO₄) researchgate.netresearchgate.net |
| Flow Rate | 0.3 - 1.0 mL/min researchgate.netresearchgate.net |
| Detection | UV at ~210-286 nm or MS/MS with Multiple Reaction Monitoring (MRM) researchgate.netresearchgate.net |
| Internal Standard | This compound is used as an internal standard for quantifying the unlabeled analogue. researchgate.net |
Table of Compounds
| Compound Name |
|---|
| This compound |
| (S)-Darifenacin Nitrile |
| Darifenacin |
| Darifenacin-d4 |
| Acetonitrile |
| Methanol |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development for Research Samples
The development of robust and sensitive chromatographic methods is essential for the accurate quantification of "this compound" in research samples. Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques employed for this purpose, with UPLC offering significant advantages in terms of speed, resolution, and solvent consumption. semanticscholar.org
Method development for HPLC and UPLC analysis of darifenacin compounds, including deuterated analogues like this compound, involves the systematic optimization of several key parameters to achieve optimal separation from other components in the matrix. researchgate.net The primary goal is to obtain sharp, symmetrical peaks with adequate resolution in the shortest possible run time. semanticscholar.org Key considerations in method development include the selection of the stationary phase (column), mobile phase composition, flow rate, and detection wavelength.
Reversed-phase chromatography is the most common mode used for this class of compounds. researchgate.net C18 and C8 columns are frequently chosen as the stationary phase due to their ability to effectively retain and separate moderately polar compounds like darifenacin analogues based on their hydrophobicity. researchgate.netresearchgate.net For instance, a selective UPLC method was developed using an Acquity UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm) for the quantitative determination of darifenacin hydrobromide and its related compounds. nih.gov
The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. researchgate.net The pH of the aqueous component is a critical parameter that can be adjusted to control the retention time and peak shape of the analyte. researchgate.net Gradient elution, where the proportion of the organic solvent is varied during the run, is often preferred over isocratic elution for complex samples to ensure better peak shape and reduced analysis time.
UPLC systems, which utilize columns with sub-2 µm particles, can operate at much higher pressures than conventional HPLC systems. researchgate.net This allows for the use of higher flow rates and results in significantly faster separations and increased sensitivity without compromising resolution. researchgate.nethplc.eu A UPLC method for darifenacin and its thirteen impurities demonstrated elution within 13 minutes, a substantial improvement over traditional HPLC methods. nih.gov
The following table summarizes typical chromatographic conditions used in the development of methods for darifenacin and its analogues.
Table 1: Example HPLC and UPLC Method Parameters
| Parameter | HPLC Method | UPLC Method |
|---|---|---|
| Column | RP C18 (250x4.6mm, 5µm) researchgate.net | Acquity UPLC BEH C18 (100x2.1mm, 1.7µm) nih.gov |
| Mobile Phase | Acetonitrile: Buffer (pH 3.0) (50:50 v/v) researchgate.net | Acetonitrile and 10 mM Sodium Phosphate Buffer (pH 3.5) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net | 0.3 mL/min nih.gov |
| Detection | UV at 287 nm researchgate.net | UV at 210 nm nih.gov |
| Run Time | ~10 min | < 13 min nih.gov |
Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis
For the analysis of "this compound" in complex biological matrices such as plasma, hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable. humanjournals.com This powerful combination leverages the superior separation capabilities of HPLC or UPLC with the high selectivity and sensitivity of mass spectrometry. asdlib.org The coupling of these two techniques provides a robust platform for quantifying low concentrations of analytes in intricate mixtures. nih.govox.ac.uk
In a typical LC-MS/MS workflow, the sample is first subjected to a sample preparation step, often liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering substances. The extracted sample is then injected into the LC system, where "this compound" is separated from other components. The eluent from the LC column is directed into the mass spectrometer's ion source.
Electrospray ionization (ESI) is a commonly used soft ionization technique that generates charged molecular ions from the analyte with minimal fragmentation. For darifenacin and its deuterated analogues, analysis is typically performed in the positive ion mode. researchgate.net
The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. researchgate.net In MRM, the first quadrupole (Q1) is set to isolate the precursor ion (the protonated molecule, [M+H]+) of the analyte. This precursor ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) is set to monitor a specific, characteristic product ion. researchgate.net This precursor-to-product ion transition is unique to the analyte, minimizing the likelihood of interference from co-eluting compounds. researchgate.net
For darifenacin-d4 (a close analogue to the target compound), a parent-to-product ion transition of m/z 431.4 → 151.2 has been utilized for quantification. researchgate.net The use of a stable isotope-labeled internal standard, such as this compound itself or a similar deuterated analogue, is crucial in LC-MS/MS analysis to correct for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision.
Table 2: Representative LC-MS/MS Parameters for Darifenacin-d4 Analysis
| Parameter | Setting | Reference |
|---|---|---|
| LC System | HPLC or UPLC | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | researchgate.net |
| MS Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Precursor Ion (Q1) | m/z 431.4 for Darifenacin-d4 | researchgate.net |
| Product Ion (Q3) | m/z 151.2 for Darifenacin-d4 | researchgate.net |
| Internal Standard | Darifenacin-d4 (DRN D4) | researchgate.net |
Method Validation for Research Applications (e.g., accuracy, precision, linearity in research matrices)
Validation of any analytical method is critical to ensure that the results are reliable, reproducible, and accurate for its intended research application. For methods designed to quantify "this compound," validation is typically performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). researchgate.net The key parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.net
Specificity and Selectivity: This parameter ensures that the analytical signal is solely from the analyte of interest, without interference from matrix components, impurities, or other degradation products. In LC-MS/MS, the high selectivity of MRM mode generally ensures excellent specificity. researchgate.net
Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net Calibration curves are generated by plotting the instrument response against known concentrations of the analyte. A linear relationship is typically demonstrated by a correlation coefficient (r²) value greater than 0.99. For darifenacin, methods have been validated over concentration ranges from pg/mL to µg/mL, depending on the technique and application. researchgate.net
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated. researchgate.net For bioanalytical methods, accuracy is typically required to be within ±15% of the nominal concentration (or ±20% at the LOQ). researchgate.net Studies on darifenacin have reported accuracy values well within these limits, for example, ranging from 94.79% to 108.00%.
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). Acceptance criteria for precision are generally an RSD of ≤15% (≤20% at the LOQ). researchgate.net Validated methods for darifenacin have demonstrated intra- and inter-day precision with RSD values often below 8%.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.netdissolutiontech.com For darifenacin, highly sensitive LC-MS/MS methods have achieved LOQ values as low as 0.025 ng/mL in plasma.
The following table presents a summary of validation results from a published bioanalytical method for darifenacin, which are representative of the performance expected for a method analyzing "this compound".
Table 3: Summary of Method Validation Data for Darifenacin
| Validation Parameter | Result | Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity Range | 0.025 - 10.384 ng/mL | --- | |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.99 | |
| Intra-day Accuracy | 94.79% - 108.00% | 85% - 115% | |
| Inter-day Accuracy | 94.63% - 102.61% | 85% - 115% | |
| Intra-day Precision (%CV) | 0.84% - 2.69% | ≤ 15% | |
| Inter-day Precision (%CV) | 2.01% - 7.47% | ≤ 15% | |
| Mean Recovery | 98.07% | Consistent and reproducible |
| Limit of Quantification (LOQ) | 0.025 ng/mL | --- | |
Applications of S Darifenacin Nitrile D4 in Mechanistic and Bioanalytical Research
Role as an Internal Standard in Quantitative Bioanalysis
The primary and most well-documented application of (S)-Darifenacin Nitrile-d4 is its use as an internal standard (IS) in quantitative bioanalytical methods. aptochem.comtexilajournal.comclearsynth.comijddr.inresearchgate.net An ideal internal standard co-elutes with the analyte of interest and exhibits similar physicochemical properties, which helps to correct for variability during sample preparation and analysis. aptochem.com Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based assays. aptochem.comscispace.comwisdomlib.org
Enhancing Analytical Precision and Reproducibility in Mass Spectrometry-Based Assays
The use of this compound significantly enhances the precision, accuracy, and reproducibility of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of darifenacin (B195073). aptochem.comtexilajournal.comijddr.inscispace.comwisdomlib.org Deuterated internal standards are invaluable in mass spectrometry as they compensate for variations in sample extraction, injection volume, and, crucially, matrix effects that can cause ion suppression or enhancement. texilajournal.comclearsynth.com
In a validated LC-MS/MS method for the determination of darifenacin in human plasma, this compound (referred to as DRN D4) was used as the internal standard. ijddr.in The method demonstrated excellent performance, with intra- and inter-day precision values ranging from 0.84% to 7.47% and accuracy between 94.63% and 108.00%. ijddr.in The near-identical chromatographic behavior of the deuterated standard and the native analyte ensures that they experience similar conditions throughout the analytical process, leading to reliable quantification.
Table 1: Performance of an LC-MS/MS Method for Darifenacin Quantitation Using this compound as an Internal Standard ijddr.in
| Parameter | Result |
|---|---|
| Concentration Range | 0.025 - 10.384 ng/mL |
| Intra-day Precision (%RSD) | 0.84% - 2.69% |
| Inter-day Precision (%RSD) | 2.01% - 7.47% |
| Intra-day Accuracy | 94.79% - 108.00% |
| Inter-day Accuracy | 94.63% - 102.61% |
| Mean Recovery (Darifenacin) | 98.07% |
Strategies for Quantitation in Complex in vitro and in vivo (animal) Biological Matrices
Effective quantification of darifenacin in complex biological matrices such as plasma requires robust sample preparation techniques to remove interfering substances. aptochem.comtexilajournal.comclearsynth.comijddr.inwisdomlib.org Liquid-liquid extraction (LLE) is a commonly employed and effective strategy for extracting darifenacin and its deuterated internal standard from plasma. clearsynth.com
One validated method utilized a mixture of diethyl ether and dichloromethane (B109758) (80:20, v/v) for LLE from human plasma. clearsynth.com This approach yielded high recovery for both darifenacin and this compound, demonstrating its suitability for routine bioanalysis. Similarly, an LC-MS/MS method for quantifying darifenacin in rat plasma also successfully employed LLE for sample cleanup. texilajournal.comresearchgate.net The use of a deuterated internal standard is particularly advantageous in these complex matrices as it helps to mitigate the variable matrix effects often encountered between different samples and species.
Investigation of Darifenacin Metabolic Pathways Using Deuterated Analogs
Deuterated analogs are powerful tools for elucidating the metabolic pathways of drugs. nih.govnih.govresearchgate.netresearchgate.net The substitution of hydrogen with deuterium (B1214612) creates a stronger chemical bond (C-D vs. C-H), which can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. nih.govnih.gov This property, along with the mass shift detectable by mass spectrometry, allows researchers to track the fate of a drug molecule and its metabolites.
Darifenacin is known to be extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. nih.gov While specific studies employing this compound for metabolic investigation are not extensively detailed in the reviewed literature, the principles of using deuterated analogs in such research are well-established.
In Vitro Metabolic Stability Studies in Research Models (e.g., liver microsomes, hepatocytes)
In vitro metabolic stability assays using liver microsomes or hepatocytes are fundamental in drug discovery to predict the metabolic clearance of a compound. researchgate.netnih.govnih.govnuvisan.comdls.com In these assays, the disappearance of the parent drug over time is monitored. When a deuterated analog is used alongside the non-labeled drug, it can help to identify the primary sites of metabolism. If deuteration at a specific position slows down the metabolism compared to the parent compound, it suggests that this position is a key site for enzymatic attack. nih.govnuvisan.com Human liver microsomes are a common model for these studies as they contain a high concentration of drug-metabolizing enzymes. researchgate.netnih.govdls.com
Identification and Characterization of Metabolites through Deuterium Tracking
The use of deuterium-labeled compounds is a well-established technique for metabolite identification. researchgate.net When a 1:1 mixture of the labeled and unlabeled drug is incubated with a metabolizing system like liver microsomes, the resulting metabolites will appear as doublet peaks in the mass spectrum, separated by the mass difference corresponding to the number of deuterium atoms. This "isotope signature" makes it easier to distinguish drug-related metabolites from endogenous matrix components, facilitating the characterization of the metabolic profile.
Probing Isotope Effects on Enzyme-Mediated Transformations and Reaction Mechanisms
The deuterium kinetic isotope effect (KIE) can provide valuable insights into the mechanisms of enzyme-mediated reactions. nih.govnih.gov A significant KIE (where the deuterated compound is metabolized more slowly than the non-deuterated one) indicates that the cleavage of the C-H bond is a rate-determining step in the metabolic transformation. nih.gov This information can be used to understand the catalytic mechanism of the enzymes involved, such as CYP2D6 and CYP3A4 in the case of darifenacin. nih.gov For instance, a large KIE upon deuteration of a specific site would strongly suggest that this site is directly involved in the rate-limiting step of the metabolic process. nih.gov Such studies can also help in designing new drug candidates with improved metabolic stability. nih.gov
Utilization in Impurity Profiling Research of Darifenacin and Related Compounds
The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. In the synthesis of darifenacin, a potent M3 selective receptor antagonist, several process-related impurities and degradation products can arise. rasayanjournal.co.inresearchgate.net Stable isotope-labeled compounds, such as this compound, serve as invaluable tools in the rigorous analytical procedures required to identify, characterize, and quantify these impurities. Their primary role is as internal standards in bioanalytical and impurity profiling studies, providing a high degree of accuracy and precision.
Synthesis and Characterization of Deuterated Impurity Reference Standards
The generation of a reliable impurity profile for an active pharmaceutical ingredient (API) like darifenacin necessitates the availability of well-characterized reference standards for each potential impurity. synzeal.com When an impurity is identified, its structure must be unambiguously confirmed, often requiring its synthesis. This compound is a deuterated analogue of the darifenacin nitrile impurity, a known process-related impurity in darifenacin synthesis. indiamart.comsimsonpharma.com
The synthesis of such deuterated standards is a specialized process designed to introduce deuterium atoms at specific, stable positions within the molecule. For this compound, the 'd4' designation indicates the substitution of four hydrogen atoms with deuterium. This isotopic labeling does not significantly alter the chemical properties of the molecule, allowing it to co-elute with the non-deuterated analyte in chromatographic systems. However, its increased mass is easily distinguishable by mass spectrometry.
Once synthesized, these deuterated reference standards undergo extensive characterization to confirm their identity, purity, and isotopic enrichment. The analytical techniques employed are similar to those used for characterizing non-deuterated impurities and the API itself. rsc.org
Key Characterization Techniques:
Mass Spectrometry (MS): This is the primary technique to confirm the mass of the deuterated compound and determine the degree of deuterium incorporation. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to verify the molecular weight, which will be higher than the corresponding non-labeled impurity due to the presence of deuterium. researchgate.netwisdomlib.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the molecular structure. In ¹H NMR, the absence of signals at the sites of deuteration provides direct evidence of successful labeling.
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the deuterated standard, ensuring it is free from other impurities that could interfere with its use as a reference material. wisdomlib.org
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups within the molecule. rsc.org
The comprehensive data from these techniques form a Certificate of Analysis for the reference standard, documenting its quality and suitability for use in quantitative analytical methods. synzeal.com
Table 1: Analytical Techniques for Characterization of Darifenacin-Related Standards
| Analytical Technique | Purpose | Key Findings |
|---|---|---|
| LC-MS/MS | Identification and structural elucidation of impurities. | Confirms molecular weight and fragmentation patterns of impurities. rsc.org |
| NMR Spectroscopy | Unambiguous confirmation of molecular structure. | Provides detailed information on the chemical environment of atoms. wisdomlib.org |
| HPLC | Determination of purity and separation of impurities. | Establishes retention times and quantifies the percentage of impurities. researchgate.net |
| IR Spectroscopy | Confirmation of functional groups. | Verifies the structural backbone of the synthesized compound. rsc.org |
| Elemental Analysis | Confirmation of elemental composition. | Ensures the empirical formula matches the proposed structure. rsc.org |
Method Development for Trace Impurity Detection and Quantification in Synthetic Research Intermediates
The development of sensitive and robust analytical methods is essential for monitoring and controlling impurities throughout the darifenacin manufacturing process. selectscience.net International Conference on Harmonisation (ICH) guidelines require the identification and characterization of impurities present at levels of 0.10% or higher. rasayanjournal.co.in this compound plays a pivotal role in the development and validation of methods designed to detect and quantify the corresponding non-deuterated nitrile impurity, especially at trace levels.
The most common application of a deuterated compound like this compound is as an internal standard (IS) in mass spectrometry-based quantitative assays, such as LC-MS/MS. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantification in complex matrices.
Role of this compound in Method Development:
Improved Accuracy and Precision: The SIL-IS is added at a known concentration to both calibration standards and unknown samples. Because the SIL-IS is chemically identical to the analyte (the non-deuterated impurity), it experiences the same behavior during sample preparation, injection, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both the analyte and the IS equally. By measuring the ratio of the analyte's signal to the IS's signal, these variations are canceled out, leading to highly accurate and precise quantification.
Method Validation: During method validation, the SIL-IS is used to establish key performance characteristics as per regulatory guidelines. rsc.org This includes:
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.
Linearity: Demonstrating a direct proportional response of the analyte/IS ratio over a specified concentration range.
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with known amounts of the analyte and the IS. rsc.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The development of such methods allows for the precise monitoring of synthetic research intermediates, ensuring that the level of the darifenacin nitrile impurity is controlled within acceptable limits before proceeding to subsequent manufacturing steps.
Table 2: Identified Process-Related Impurities in Darifenacin Synthesis
| Impurity Name | Chemical Name | Molecular Formula | Reference |
|---|---|---|---|
| Impurity A | 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide | C₂₈H₂₈N₂O₃ | rsc.org |
| Impurity B | 2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide | C₂₈H₂₈N₂O₂ | rsc.org |
| Darifenacin Acid | (S)-alpha,alpha-Diphenyl-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidineacetic acid | C₂₈H₂₉NO₃ | rasayanjournal.co.in |
| Darifenacin Desnitrile | (S)-1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]-3-(2,2-diphenylethyl)pyrrolidine | C₂₈H₃₁NO | rasayanjournal.co.in |
| Darifenacin Nitrile | (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidine acetonitrile (B52724) | C₂₈H₂₈N₂O | simsonpharma.com |
Computational Chemistry and Theoretical Modeling in Deuterated Compound Research
Molecular Dynamics Simulations and Conformational Analysis of Deuterated Structures
Molecular Dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of molecules over time, providing atomic-level resolution of their movements and interactions. nih.gov For a deuterated compound like (S)-Darifenacin Nitrile-d4, MD simulations are crucial for understanding how isotopic substitution influences the molecule's conformational landscape and flexibility.
The primary effect of deuteration in the context of MD simulations is the increase in mass of the substituted atoms. This alteration, while not affecting the underlying potential energy surface, directly influences the vibrational frequencies of the associated bonds. princeton.edu MD simulations can capture these subtle changes in dynamics, revealing how deuteration might alter the conformational preferences of the molecule. For instance, a simulation could track the torsional angles and flexibility of the phenylacetonitrile (B145931) moiety or the pyrrolidine (B122466) ring in this compound compared to its non-deuterated counterpart.
Conformational analysis derived from these simulations can predict whether deuteration induces any significant changes in the three-dimensional shape of the molecule. researchgate.net This is critical because the biological activity of a drug is intimately linked to its ability to adopt a specific conformation to bind to its target receptor. By comparing ensembles of structures generated from MD trajectories, researchers can assess whether the deuterated compound maintains the necessary bioactive conformation. These simulations can be performed in various environments, from a vacuum to explicit solvent models, to mimic physiological conditions more accurately. nih.gov
Table 1: Conceptual Parameters for MD Simulation of this compound
| Parameter | Description | Typical Value/Method | Relevance to Deuteration |
|---|---|---|---|
| Force Field | A set of parameters to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS | Standard force fields can be used, with atomic masses adjusted for deuterium (B1214612). |
| Simulation Time | The duration of the simulation. | 500 ns - 2 µs nih.gov | Sufficient time is needed to sample conformational space adequately. |
| Ensemble | The statistical mechanical ensemble defining the thermodynamic state. | NPT (constant Number of particles, Pressure, Temperature) nih.gov | Mimics physiological conditions of constant pressure and temperature. |
| Solvent Model | Representation of the solvent environment. | Explicit (e.g., TIP3P water) | Crucial for understanding interactions with the biological medium. |
Quantum Mechanical Calculations for Understanding Isotope Effects on Reaction Energetics
Quantum mechanical (QM) calculations provide a highly accurate description of electronic structure and are essential for elucidating the energetic details of chemical reactions. nih.gov In the context of deuterated drugs, QM methods are the primary tool for predicting and quantifying the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. researchgate.netnih.gov
The KIE arises primarily from differences in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. wikipedia.org A C-D bond has a lower ZPE than a C-H bond due to the heavier mass of deuterium. researchgate.net Consequently, more energy is required to break a C-D bond, leading to a higher activation energy for the reaction and a slower reaction rate. wikipedia.org
QM calculations, particularly using Density Functional Theory (DFT), can be employed to compute the vibrational frequencies of the reactant and the transition state for a metabolic reaction, such as hydroxylation by a cytochrome P450 (CYP) enzyme. acs.org From these frequencies, the ZPEs for both the hydrogen- and deuterium-containing molecules can be determined, and the KIE can be predicted. These theoretical calculations allow researchers to estimate the potential metabolic stabilization of this compound before undertaking complex and resource-intensive experimental studies. nih.govnih.gov
Table 2: Theoretical KIE Calculation for a Hypothetical Metabolic Reaction
| Parameter | C-H Bond | C-D Bond | Comment |
|---|---|---|---|
| Ground State ZPE | EH | ED | EH > ED |
| Transition State ZPE | E‡H | E‡D | E‡H > E‡D |
| Activation Energy Difference | ΔEa = (E‡H - EH) - (E‡D - ED) | Calculated value | A positive ΔEa indicates a higher barrier for the deuterated reaction. |
In Silico Prediction of Metabolic Soft Spots and Deuteration Sites
A critical step in the rational design of deuterated drugs is identifying the specific positions on a molecule that are most susceptible to metabolic transformation. These positions are often referred to as "metabolic soft spots." acs.orgnih.gov In silico prediction tools have been developed to rapidly identify these sites, thereby guiding the strategic placement of deuterium atoms to maximize metabolic stability. technologynetworks.com
These predictive models use various approaches, including rule-based systems derived from known metabolic pathways and machine learning algorithms trained on large datasets of metabolic transformations. acs.org Some advanced methods combine ligand-based information with structure-based approaches, docking the molecule into homology models or crystal structures of metabolic enzymes like CYPs to predict likely sites of metabolism. nih.gov
For a molecule like Darifenacin (B195073), in silico tools could predict that certain C-H bonds, for example on the phenyl rings or the ethyl group of the dihydrobenzofuran moiety, are particularly prone to CYP-mediated oxidation. acs.orgacs.org By identifying these soft spots, medicinal chemists can prioritize the synthesis of specific isotopologues, such as this compound, where deuterium atoms are placed at these vulnerable positions. This targeted approach is far more efficient than a trial-and-error strategy. nih.gov The success rate of these predictions can be high, with some studies showing that the actual metabolic soft spot is found within the top three predicted sites in over 80% of cases. nih.govacs.org
Modeling of Deuterium-Hydrogen Exchange Mechanisms in Biological Systems
Hydrogen-deuterium exchange (HDX) is a chemical phenomenon where hydrogen atoms in a molecule are swapped with deuterium atoms from the surrounding solvent (e.g., D₂O). nih.gov While distinct from the covalent placement of deuterium in this compound, studying HDX mechanisms provides valuable information about the molecule's interaction with its biological environment, particularly its solvent accessibility and dynamics when bound to a protein target or a metabolizing enzyme. nih.govnih.gov
Computational modeling can simulate the HDX process. The rate of exchange for a given hydrogen is highly dependent on its local environment, including its exposure to the solvent and its involvement in hydrogen bonding. livecomsjournal.org For this compound, the four deuterium atoms are covalently bonded to carbon and are not readily exchangeable under normal physiological conditions. However, modeling can be applied to the exchangeable protons on the molecule, such as those on any potential hydroxyl or amine groups that might be introduced during metabolism.
By combining MD simulations with QM methods, researchers can model the transient "opening" and "closing" events that expose otherwise protected parts of a molecule to the solvent, a key mechanism in HDX. nih.gov These models can predict which protons are likely to exchange and at what rate. When applied to a drug-enzyme complex, this can help map the binding interface. For instance, regions of the drug that show reduced HDX upon binding are likely in close contact with the enzyme, shielded from the solvent. acs.orgnih.gov This information complements other structural biology techniques and provides a more dynamic picture of the drug-target interaction.
Emerging Research Trends and Future Perspectives for Deuterated Compounds
Development of Novel Deuteration Methodologies for Complex Chemical Entities
The synthesis of deuterated molecules, particularly complex pharmaceutical intermediates like (S)-Darifenacin Nitrile-d4, has been revolutionized by the advent of novel deuteration methodologies. Traditional methods often required harsh conditions or multi-step syntheses, but recent advancements focus on late-stage, selective C-H deuteration, offering more efficient and versatile routes to these valuable compounds.
One of the most significant trends is the use of transition metal-catalyzed hydrogen isotope exchange (HIE) . Catalysts based on metals like iridium, rhodium, and palladium have demonstrated high efficiency in directing deuterium (B1214612) incorporation into specific positions on a molecule. For instance, ortho-directed HIE is a powerful tool for labeling aromatic rings. researchgate.net More recently, ruthenium(II)-biscarboxylate complexes have been shown to enable selective ortho-deuteration even with weakly-coordinating groups, expanding the applicability to a wider range of pharmaceuticals. nih.gov
Photoredox catalysis has also emerged as a powerful and mild method for deuteration. nih.govnih.gov This technique uses visible light to initiate the deuteration process, often at α-amino sp3 C-H bonds, using readily available deuterium sources like deuterated water (D₂O). nih.govnih.govpharmiweb.com This approach is particularly attractive for the pharmaceutical industry due to its mild conditions and high selectivity. nih.gov
Furthermore, new catalysts and reagents are continually being developed. For example, silver-catalyzed C-H bond deuteration has shown promise for five-membered aromatic heterocycles, which are common motifs in pharmaceuticals. nih.gov Additionally, methods utilizing deuterium gas (D₂) directly are becoming more sophisticated, with palladium-catalyzed protocols allowing for chemoselective benzylic C-H deuteration. nih.gov
These advanced methodologies could, in principle, be applied to the synthesis of this compound, allowing for the precise placement of deuterium atoms. This precision is crucial for its potential applications in metabolic studies and as an internal standard.
Table 1: Comparison of Modern Deuteration Methodologies
| Methodology | Catalyst/Reagent | Deuterium Source | Key Advantages | Potential Application for this compound |
|---|---|---|---|---|
| Transition Metal-Catalyzed HIE | Iridium, Rhodium, Ruthenium | D₂ gas, D₂O | High selectivity, broad functional group tolerance | Selective deuteration of the aromatic or heterocyclic rings. |
| Photoredox Catalysis | Photoredox catalysts (e.g., Iridium complexes) | D₂O | Mild reaction conditions, high selectivity for specific C-H bonds | Deuteration at positions alpha to the nitrogen atom in the pyrrolidine (B122466) ring. |
| Silver-Catalyzed C-H Deuteration | Silver-carbonate complexes with phosphine (B1218219) ligands | CH₃OD | Effective for electron-rich heterocycles | Deuteration of the benzofuran (B130515) moiety. |
Integration of Advanced Spectroscopic and Mass Spectrometric Techniques for Comprehensive Isotopic Analysis
The increasing complexity of deuterated compounds necessitates the use of advanced analytical techniques to ensure their isotopic purity and structural integrity. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is often employed for a comprehensive analysis. researchgate.net
High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-ESI-HR-MS) is a powerful tool for determining the isotopic enrichment of a deuterated compound. researchgate.netscispace.com By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be accurately quantified. scispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides invaluable information about the specific location of deuterium atoms within a molecule. researchgate.net While ¹H NMR can be used to observe the disappearance of a proton signal upon deuteration, ²H NMR (Deuterium NMR) directly detects the deuterium nuclei, confirming the sites of labeling and providing structural verification. nih.govcreative-proteomics.com A combined ¹H NMR and ²H NMR approach can offer a more accurate determination of isotopic abundance than classical methods. nih.gov
A more recent and highly precise technique is Molecular Rotational Resonance (MRR) spectroscopy . MRR can provide a complete description of the isotopic composition of a sample, distinguishing between different isotopomers (molecules with the same number of each isotope but differing in their positions). mdpi.com This high level of detail is crucial for optimizing deuteration reactions and for applications where the exact position of the deuterium is critical. mdpi.com
For a compound like this compound, these techniques would be essential to confirm that the four deuterium atoms are in the intended positions and that the isotopic enrichment is high, which is a prerequisite for its use as an internal standard in quantitative bioanalysis.
Expansion of Deuterated Analogs in Mechanistic Enzymology and Drug-Target Interaction Studies
Deuterated compounds are powerful tools for elucidating enzyme mechanisms and understanding drug-target interactions, primarily through the exploitation of the kinetic isotope effect (KIE) . nih.gov The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-D bond are typically slower than those involving a C-H bond. nih.gov
In mechanistic enzymology , the KIE can be used to determine if a C-H bond is broken in the rate-determining step of an enzymatic reaction. nih.govmeduniwien.ac.at This has been extensively used in the study of cytochrome P450 (P450) enzymes, which are responsible for the metabolism of many drugs. nih.govbiosyn.com If deuteration of a specific position in a drug molecule slows down its metabolism by a P450 enzyme, it provides strong evidence that the C-H bond at that position is being cleaved in a critical step of the metabolic process. nih.govmeduniwien.ac.at
In the context of drug-target interactions , deuteration can also influence the binding affinity of a ligand to its receptor. nih.govcreative-proteomics.com This is particularly relevant for interactions involving hydrogen bonds. The replacement of hydrogen with deuterium can alter the strength and length of hydrogen bonds, which can, in turn, affect the binding affinity of a drug for its target protein. nih.gov Studies with deuterated histamine (B1213489) and its receptor have shown that deuteration can indeed change binding affinities. nih.govcreative-proteomics.com Hydrogen-deuterium exchange (HDX) mass spectrometry is another powerful technique used to study the conformational dynamics of proteins upon ligand binding. mdpi.comwikipedia.org
While there is no specific research on this compound in this context, its deuterated nature makes it a potential candidate for such studies. If the deuterated positions are at or near a site of metabolic attack, it could be used to investigate the mechanism of Darifenacin (B195073) metabolism.
Applications of Deuterated Compounds in Systems Biology Research and Metabolomics
The fields of systems biology and metabolomics aim to understand the complex interplay of molecules in biological systems. Deuterated compounds play a crucial role in these fields as tracers to follow metabolic pathways and as internal standards for quantitative analysis. pharmiweb.combiosyn.com
Metabolic flux analysis (MFA) uses stable isotope tracers to map the flow of atoms through metabolic networks. nih.govwikipedia.org By introducing a deuterated substrate into a biological system, researchers can track the incorporation of deuterium into downstream metabolites using mass spectrometry or NMR. nih.govnih.gov This allows for the quantification of the rates of metabolic reactions and provides a dynamic view of cellular metabolism. nih.gov Deuterated water (D₂O) is a common tracer used to study the synthesis of fatty acids and cholesterol. nih.gov Deuterium metabolic imaging (DMI) is an emerging in vivo technique for tracing substrate fluxes. meduniwien.ac.atnih.gov
In quantitative metabolomics and proteomics , deuterated compounds are widely used as internal standards . nih.govclearsynth.com Because deuterated standards are chemically identical to their non-deuterated counterparts, they co-elute in chromatographic separations and experience similar ionization efficiencies in the mass spectrometer. clearsynth.com This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate quantification of endogenous metabolites or proteins. clearsynth.com For example, in quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) can utilize deuterated amino acids. youtube.com
This compound, as a deuterated analog of a synthetic intermediate, is ideally suited for use as an internal standard in analytical methods developed for the quantification of (S)-Darifenacin Nitrile or related impurities in the manufacturing process of Darifenacin. Its stable isotope label would ensure accurate and precise measurements.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Darifenacin |
| Deuterated water (D₂O) |
| Deuterated histamine |
| Histamine |
Q & A
Q. How does the deuterium isotope effect influence the metabolic half-life of this compound compared to its protiated form?
Q. What in silico tools predict the impact of deuterium substitution on this compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
